molecular formula C9H11FN2O3 B1399098 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine CAS No. 1178635-16-9

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine

Cat. No. B1399098
M. Wt: 214.19 g/mol
InChI Key: DNDRJTFEZZCQDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine is 1S/C9H11FN2O2.ClH/c10-8-3-4-9 (12 (13)14)7 (6-8)2-1-5-11;/h3-4,6H,1-2,5,11H2;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

1. Metal Ion Chelation

Several amine phenols, including compounds structurally similar to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, have been studied for their ability to chelate Group 13 metal ions. This research explores the spectroscopic characteristics and potential applications in metal ion chelation, highlighting the versatility of such compounds in inorganic chemistry and materials science (Liu, Wong, Rettig, & Orvig, 1993).

2. Synthesis of Biologically Active Compounds

The structural analogues of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine have been utilized in the synthesis of biologically active compounds. These studies involve the reaction of similar compounds with various amines and amino acids, highlighting their role in the development of pharmaceuticals and biological molecules (Wilshire, 1967).

3. Development of High-Performance Materials

Research into soluble fluoro-polyimides derived from compounds structurally related to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine demonstrates their utility in creating high-performance materials. These studies underscore the importance of such compounds in the synthesis of polymers with exceptional thermal stability and moisture resistance, which are crucial for advanced material applications (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).

4. Catalytic Reduction of Nitro Compounds

Graphene-based catalysts incorporating compounds similar to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine have been researched for the reduction of nitro compounds to amines. This area of study is significant for environmental remediation and the production of amines, which have wide applications in various industries (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

5. Advanced Sensing and Detection Technologies

The study of Cd(II) metal-organic frameworks (MOFs) using compounds with functional groups akin to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine reveals their potential in selective CO2 capture and metal ions detection. These findings are pivotal in the field of environmental monitoring and the development of sophisticated sensing technologies (Wang, Han, Gao, & Zheng, 2018).

properties

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDRJTFEZZCQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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